Anilinium iodide
Overview
Description
Anilinium iodide, also known as phenylammonium iodide, is an organic compound with the chemical formula C6H8IN. It is a salt formed from aniline and hydroiodic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science. This compound is typically found as a white to orange or green powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinium iodide can be synthesized through the reaction of aniline with hydroiodic acid. The reaction is straightforward and involves mixing aniline with hydroiodic acid, resulting in the formation of this compound and water:
C6H5NH2+HI→C6H5NH3I
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in dark containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Anilinium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced back to aniline under specific conditions.
Substitution: this compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products:
Oxidation: Products can include nitro compounds or quinones.
Reduction: The primary product is aniline.
Substitution: Products vary based on the nucleophile used, such as phenylamine derivatives
Scientific Research Applications
Anilinium iodide has a wide range of applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of anilinium iodide involves its interaction with various molecular targets. In chemical reactions, it often acts as a nucleophile or electrophile, depending on the reaction conditions. The iodide ion can participate in substitution reactions, while the anilinium ion can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic properties of the aniline ring and the presence of the iodide ion .
Comparison with Similar Compounds
Aniline Hydroiodide: Similar in structure but differs in the counterion.
Phenylammonium Bromide: Similar but contains bromide instead of iodide.
Trimethylanilinium Iodide: Contains additional methyl groups on the aniline ring.
Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of perovskites and other advanced materials. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
phenylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQARYBEAKAXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
Record name | Anilinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45497-73-2 | |
Record name | Benzenamine, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45497-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anilinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anilinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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